molecular formula C24H48O2 B1606915 2-Decyltetradecanoic acid CAS No. 93778-52-0

2-Decyltetradecanoic acid

Cat. No.: B1606915
CAS No.: 93778-52-0
M. Wt: 368.6 g/mol
InChI Key: OYXVDHZABMXCMX-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Fatty Acid Chemistry and Research

Branched-chain fatty acids are a class of fatty acids characterized by one or more alkyl branches on the carbon chain. frontiersin.org Unlike their linear counterparts, the branching in their structure imparts distinct physical and chemical properties, such as lower melting points and altered fluidity. These characteristics are fundamental to their roles in various biological systems and industrial applications. BCFAs are commonly found in bacteria, dairy products, and certain plant and animal tissues. frontiersin.orgresearchgate.net

Research into BCFAs has gained momentum due to their potential links to metabolic health. Studies have explored the association between BCFA levels and conditions like metabolic syndrome and obesity. nih.govoup.com For instance, some research suggests a negative correlation between serum BCFA levels and the risk of metabolic syndrome. nih.govoup.com This has led to investigations into their potential as biomarkers and their role in regulating metabolic pathways. nih.gov

2-Decyltetradecanoic acid, with its C24 backbone and a C10 branch at the alpha position, fits squarely within this class of molecules. Its synthesis is often achieved through methods like the Guerbet reaction, involving the dimerization of alcohols, followed by oxidation.

Significance in Contemporary Chemical and Biochemical Investigations

The scientific inquiry into this compound is expanding, with studies identifying its presence in various natural products and exploring its potential biological activities.

Recent research has identified this compound in the meat of black goats, where its concentration was found to be associated with certain meat quality parameters. mdpi.com Another study detected this fatty acid as a constituent of miracle fruit (Synsepalum dulcificum) seeds, suggesting its potential relevance in phytochemical and nutraceutical research. nih.gov

Furthermore, investigations into the metabolic processes of the fungus Aspergillus oryzae have shown that the concentration of this compound can be influenced by nutrient availability, decreasing under nitrogen and phosphorus limitation. frontiersin.org This suggests a role for the compound in the organism's metabolic response to environmental stress.

In the realm of material science, while specific research on this compound derivatives is nascent, the broader class of branched-chain fatty acids is utilized for the synthesis of esters and other derivatives. These compounds find applications as lubricants, emulsifiers, and corrosion inhibitors due to their unique physical properties. nih.gov The synthesis of derivatives, such as 2-decyltetradecanoyl chloride, has been documented as an intermediate step in the production of other complex molecules.

The table below summarizes some of the key physicochemical properties of this compound:

PropertyValueSource
Molecular FormulaC24H48O2 nih.gov
Molecular Weight368.6 g/mol nih.gov
Boiling Point483.2°C at 760 mmHg thegoodscentscompany.com
Density0.878 g/cm³ thegoodscentscompany.com
IUPAC NameThis compound nih.gov

Properties

IUPAC Name

2-decyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H48O2/c1-3-5-7-9-11-13-14-16-18-20-22-23(24(25)26)21-19-17-15-12-10-8-6-4-2/h23H,3-22H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXVDHZABMXCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888723
Record name Tetradecanoic acid, 2-decyl-
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93778-52-0
Record name 2-Decyltetradecanoic acid
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Record name Decyltetradecanoic acid
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Record name Tetradecanoic acid, 2-decyl-
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Record name Tetradecanoic acid, 2-decyl-
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Record name 2-decyltetradecanoic acid
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Record name DECYLTETRADECANOIC ACID
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Synthetic Methodologies and Chemical Derivatization of 2 Decyltetradecanoic Acid

Established Synthetic Routes to 2-Decyltetradecanoic acid and its Precursors

The synthesis of this compound can be achieved through established chemical reactions, primarily the Guerbet reaction and pathways involving alkyl ketene (B1206846) dimer intermediates.

For the synthesis of 2-decyl-1-tetradecanol (B1661990), the precursor to this compound, the starting material would typically be a C12 alcohol. The resulting 2-decyl-1-tetradecanol can then be oxidized to yield this compound. google.com This oxidation can be carried out using various oxidizing agents. One documented method involves the use of Jones reagent in acetone (B3395972) at 0°C. lookchem.com

Starting MaterialReactionProduct
C12 AlcoholGuerbet Reaction2-Decyl-1-tetradecanol
2-Decyl-1-tetradecanolOxidationThis compound

An alternative synthetic route to branched-chain carboxylic acids involves the use of alkyl ketene dimer (AKD) intermediates. AKDs are typically synthesized from fatty acid chlorides through dehydrohalogenation using a tertiary amine. justia.comwikipedia.org These dimers exist as a four-membered oxetan-2-one ring system. wikipedia.org

The synthesis of this compound via this pathway involves the hydrogenation of an appropriate alkyl ketene dimer to form a β-lactone. Specifically, the hydrogenation of the alkylketene dimer under a hydrogen atmosphere with a 10% Pd/C catalyst yields the corresponding 2-decyl-tetradecanoic β-lactone. google.com This β-lactone can then undergo a ring-opening reaction to produce the desired 2-alkyl-3-hydroxy fatty acid, which can be further processed to obtain this compound. google.com

IntermediateReactionProduct
Alkyl Ketene DimerHydrogenation (10% Pd/C)2-Decyl-tetradecanoic β-lactone
2-Decyl-tetradecanoic β-lactoneRing-opening reaction2-Alkyl-3-hydroxy fatty acid

Functional Group Transformations and Derivatization Strategies

This compound possesses a carboxylic acid functional group that can be readily transformed into other functional groups, allowing for the synthesis of a variety of derivatives.

Esterification: this compound can be esterified to form various esters. google.comontosight.ai A common method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is effective for reacting carboxylic acids with alcohols under mild conditions. organic-chemistry.orgorgsyn.org For instance, this compound can be reacted with polyols like glycerol (B35011) to form triglycerides, such as glyceryl tri(2-decyltetradecanoate). google.com

Amidation: The carboxylic acid group can also be converted to an amide. Amidation can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative. researchgate.netmdpi.com The resulting acyl chloride can then be reacted with an amine to form the corresponding amide. researchgate.net For example, 2-decyltetradecanoyl chloride has been reacted with N,N-dimethyl-1,3-propanediamine to synthesize 2-decyltetradecyl amidopropyl-N,N-dimethylamine. researchgate.net Another approach involves the direct amidation of the carboxylic acid with an amine, which can sometimes be facilitated by microwave irradiation. google.com

Derivative TypeReactantsKey Reagents/ConditionsExample Product
EsterThis compound, Alcohol (e.g., Glycerol)DCC, DMAPGlyceryl tri(2-decyltetradecanoate) google.com
Amide2-Decyltetradecanoyl chloride, Amine (e.g., N,N-dimethyl-1,3-propanediamine)-2-Decyltetradecyl amidopropyl-N,N-dimethylamine researchgate.net

The conversion of this compound to its acyl chloride, 2-decyltetradecanoyl chloride, is a crucial step for synthesizing various derivatives, particularly amides and some esters. researchgate.netgoogle.com This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. mdpi.com

A common reagent used for this purpose is phosphorus trichloride (B1173362) (PCl₃). researchgate.net In a typical procedure, this compound is heated with phosphorus trichloride to produce 2-decyltetradecanoyl chloride. researchgate.net Thionyl chloride (SOCl₂) is another effective reagent for this conversion. mdpi.com The resulting acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with amines, alcohols, and other nucleophiles. researchgate.netmdpi.com

The corresponding branched-chain alcohol, 2-decyl-1-tetradecanol, is a key compound that can be both a precursor to and a derivative of this compound. As a precursor, it is synthesized via the Guerbet reaction and can be oxidized to the carboxylic acid. aocs.orglookchem.com

Conversely, this compound can be reduced to form 2-decyl-1-tetradecanol. This reduction can be accomplished using standard reducing agents capable of converting carboxylic acids to alcohols. The resulting 2-decyl-1-tetradecanol is a valuable chemical intermediate in its own right, used in the preparation of various compounds, including monosaccharide glycolipids and other complex organic molecules. lookchem.comchemdad.comchemicalbook.com

Advanced Derivatization for Specialized Research Applications

The unique branched-chain structure of this compound (DTA) makes it a valuable hydrophobic building block for the synthesis of complex molecules tailored for specialized research applications. Advanced derivatization techniques leverage its carboxylic acid functional group to conjugate it with various moieties, including drugs, phosphonates, and monosaccharides, to create novel compounds for studying biological systems and developing new therapeutic strategies.

Conjugation Chemistry for Prodrug Development (e.g., DTA-Ara)

The conjugation of this compound to therapeutic agents is a key strategy in prodrug development, aiming to enhance the lipophilicity and modify the pharmacokinetic profile of established drugs. A notable example is the synthesis of DTA-Ara, a prodrug of the chemotherapeutic agent Cytarabine (Ara-C). researchgate.net Ara-C is highly effective in treating hematological cancers but is limited by low lipophilicity and rapid degradation in plasma. researchgate.net

To overcome these limitations, DTA is conjugated to the 4-amino group of Ara-C, creating an amphiphilic prodrug. researchgate.netresearchgate.net This chemical modification significantly increases the molecule's hydrophobicity, enabling it to self-assemble into stable nanoparticles in aqueous solutions. researchgate.net Research has shown that these DTA-Ara nanoparticles exhibit a high drug loading capacity and can form distinct nanostructures, which is a critical factor for drug delivery systems. researchgate.netresearchgate.net

PropertyValueSource
Prodrug NameDTA-Ara researchgate.net
ComponentsThis compound (DTA) & Cytarabine (Ara-C) researchgate.net
LinkageAmide bond at 4-NH2 of Ara-C researchgate.net
Self-Assembled FormSpherical Nanoparticles (NPs) researchgate.net
Average NP Size~130 nm researchgate.net
Zeta Potentialapprox. -31.6 mV researchgate.net
Drug Loading63 wt% researchgate.net

This interactive table summarizes the properties of the DTA-Ara prodrug, synthesized by conjugating this compound with cytarabine.

Synthesis of Phosphonate (B1237965) Derivatives for Research Probes

Phosphonate derivatives serve as crucial research probes, often acting as stable analogues of natural phosphates or as transition-state mimics for enzymes like proteases. frontiersin.orgfrontiersin.org The synthesis of phosphonate probes derived from this compound allows for the creation of activity-based probes (ABPs) with a large hydrophobic tail, which can be used to study enzyme activity in complex biological environments. nih.gov

A general and effective method for creating such probes is the Birum-Oleksyszyn reaction. frontiersin.orgnih.gov This three-component reaction involves an aldehyde, a carbamate (B1207046), and a triaryl phosphite (B83602), typically catalyzed by an acid. nih.gov To synthesize a DTA-based phosphonate probe, the carboxylic acid group of this compound would first be reduced to its corresponding aldehyde. This aldehyde can then be reacted with a carbamate (e.g., benzyl (B1604629) carbamate) and a phosphite (e.g., triphenyl phosphite) to form the protected α-amino phosphonate. Subsequent deprotection of the phosphonate esters, often achieved by hydrolysis with acid or reaction with bromotrimethylsilane, yields the final phosphonic acid derivative. beilstein-journals.org These probes can be designed to covalently bind to the active site of target enzymes, such as serine proteases, allowing for their detection and characterization. frontiersin.orgnih.gov

Formation of Monosaccharide Glycolipid Conjugates for Biochemical Studies

Glycolipids are essential components of cell membranes and are involved in various biological processes. cambridgescholars.com Synthesizing novel glycolipid analogues using this compound allows for detailed biochemical and biophysical studies of lipid-protein and lipid-lipid interactions. umich.edu The synthesis involves covalently linking the fatty acid to a monosaccharide.

A common synthetic strategy is the formation of an amide bond between the carboxylic acid of DTA and an amino-sugar, such as D-glucosamine. mdpi.com This reaction is typically facilitated by standard peptide coupling agents. For instance, coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) can be used to activate the carboxyl group of this compound, allowing it to react efficiently with the amino group of the sugar to form a stable amide linkage. mdpi.com The resulting glycolipid conjugate combines the defined hydrophobic character of the branched fatty acid with the specific recognition properties of the carbohydrate headgroup, making it a valuable tool for studying membrane dynamics and lectin binding. umich.edu

Development of Biosurfactant Analogs through Nucleophilic Reactions (e.g., with glucose, D-glucosamine)

The development of biosurfactant analogs from this compound involves its reaction with highly polar, hydrophilic molecules like sugars through nucleophilic reactions. pressbooks.pub These synthetic surfactants are of interest for their potential biocompatibility and unique aggregation properties. The primary mechanism for these syntheses is nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. pressbooks.pub

Two key examples of nucleophiles for this purpose are glucose and D-glucosamine, which react with an activated form of this compound.

Reaction with Glucose: The hydroxyl groups on glucose can act as nucleophiles. To form a biosurfactant analog, this compound is first activated (e.g., by converting it to an acyl chloride). The activated acid then reacts with one of the hydroxyl groups of glucose, forming an ester linkage. This results in a non-ionic biosurfactant molecule with a hydrophobic fatty acid tail and a hydrophilic sugar headgroup.

Reaction with D-glucosamine: D-glucosamine possesses both hydroxyl groups and a primary amine group. The amine group is a stronger nucleophile than the hydroxyl groups. Therefore, in a reaction with activated this compound, the amino group will preferentially attack the carbonyl carbon, leading to the formation of a stable amide bond. mdpi.compressbooks.pub This creates an amido-sugar-based biosurfactant.

Advanced Analytical Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the structural analysis of 2-decyltetradecanoic acid, providing detailed information about its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are used to map the carbon skeleton and the positions of protons, confirming the presence of the carboxylic acid group, the long alkyl chains, and the specific branch point. mdpi.comgoogle.com While specific, publicly available spectra for this exact compound are not widespread, the expected chemical shifts can be predicted based on its known structure and data from analogous long-chain fatty acids. pubcompare.airesearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The long, overlapping methylene (B1212753) (-CH₂-) chains would produce a large, complex signal in the 1.2-1.6 ppm region. The terminal methyl (-CH₃) groups of the decyl and tetradecyl chains would appear as triplets at approximately 0.8-0.9 ppm. The single proton at the branch point (α-carbon) would be observed as a multiplet around 2.2-2.5 ppm. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet far downfield, generally between 10.0 and 13.0 ppm, although its visibility and position can be affected by the solvent and concentration. google.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (-C=O) of the carboxylic acid being particularly diagnostic, appearing in the range of 175-185 ppm. researchgate.net The α-carbon atom, where the decyl group is attached, would be found around 45-55 ppm. The numerous methylene carbons of the straight-chain portions would resonate between 20 and 40 ppm, while the terminal methyl carbons would appear at approximately 14 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Functional Group Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid -COOH 10.0 - 13.0 (broad singlet) 175 - 185
Alpha-Carbon -CH(R)₂ 2.2 - 2.5 (multiplet) 45 - 55
Methylene Chains -(CH₂)n- 1.2 - 1.6 (multiplet) 20 - 40
Terminal Methyl -CH₃ 0.8 - 0.9 (triplet) ~14

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. nih.gov The spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peak is from the carbonyl (C=O) stretch of the carboxylic acid group, which typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. google.com This absorption is often broadened due to hydrogen bonding between acid molecules, which form dimers in the solid state or in concentrated solutions. nih.gov Another key feature is the very broad O-H stretching vibration from the carboxyl group, which is observed over a wide range from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching bands. google.com The aliphatic C-H stretching vibrations from the numerous methylene and methyl groups in the alkyl chains are visible as strong, sharp peaks in the region of 2850-2960 cm⁻¹. Finally, a C-O stretching vibration can be found in the 1210-1320 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960 Strong
C=O Stretch Carboxylic Acid 1700 - 1725 Strong, Sharp
C-O Stretch Carboxylic Acid 1210 - 1320 Medium
O-H Bend Carboxylic Acid 1395 - 1440 Medium, Broad

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₂₄H₄₈O₂. mdpi.com The exact mass of this compound is 368.3654 Da. nih.gov

When analyzed by techniques like electron ionization (EI), especially after conversion to its more volatile methyl ester (2-decyltetradecanoate methyl ester), the molecule undergoes predictable fragmentation. While the molecular ion peak [M]⁺ may be observed, the fragmentation pattern is highly informative for structural elucidation. For branched-chain fatty acids, cleavage is enhanced at the branch point. acs.org The analysis of the resulting fragments allows for the precise localization of the decyl branch on the tetradecanoic acid backbone. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can further isolate and fragment specific ions to confirm the branching structure with high confidence. acs.orgresearchgate.net Characteristic fragmentation involves cleavage on either side of the tertiary carbon at the C-2 position, leading to the loss of the alkyl chains.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₄H₄₈O₂ nih.gov
Molecular Weight 368.6 g/mol nih.gov
Monoisotopic Mass 368.365431 Da nih.gov
Key Fragmentation Site Alpha-carbon (C-2) acs.orgresearchgate.net

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic methods are indispensable for separating this compound from complex mixtures and for performing accurate quantitative analysis. Gas chromatography and high-performance liquid chromatography are the two primary techniques used.

Gas chromatography (GC) is a standard technique for analyzing fatty acids. Due to the low volatility of free carboxylic acids, this compound is typically derivatized prior to analysis, most commonly to its fatty acid methyl ester (FAME). researchgate.net This derivatization increases the compound's volatility and improves its chromatographic behavior.

The FAME is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used. When coupled with a mass spectrometer (GC-MS), the technique not only separates the components but also provides mass spectra for each, allowing for positive identification and the assessment of purity. researchgate.net The retention time of the 2-decyltetradecanoate methyl ester provides one level of identification, while its mass spectrum provides definitive structural confirmation. This method is frequently used to determine the fatty acid profile of complex biological samples where this compound might be present. mdpi.com

Table 4: Typical Parameters for GC-MS Analysis of this compound (as FAME)

Parameter Typical Setting
Derivatization Agent Methanolic HCl or BF₃/Methanol
GC Column e.g., DB-5ms, HP-5ms (non-polar)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 100°C to 300°C)
Detector Mass Spectrometer (Electron Ionization mode)

High-performance liquid chromatography (HPLC) offers a powerful alternative to GC, with the significant advantage that it can often analyze carboxylic acids without the need for derivatization. pubcompare.ai Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile (B52724), methanol, and/or water with acid modifiers like formic acid).

When coupled with mass spectrometry (LC-MS), the technique becomes exceptionally powerful for analyzing complex mixtures. rsc.org LC-MS provides both retention time data from the HPLC and mass data from the MS, enabling highly selective and sensitive detection and quantification of this compound even in intricate biological matrices. ambeed.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for fatty acid analysis, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. This method avoids the high temperatures of GC, making it suitable for analyzing thermally sensitive mixtures.

Table 5: Typical Parameters for LC-MS Analysis of this compound

Parameter Typical Setting
HPLC Column Reversed-Phase (e.g., C18, C8)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with formic acid
Ionization Source Electrospray Ionization (ESI), negative ion mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily due to the use of smaller stationary phase particles (typically sub-2 µm), which necessitates higher operating pressures. For a complex, high molecular weight branched-chain fatty acid like this compound, UPLC is an invaluable tool for its precise analysis.

In a research setting, a UPLC method coupled with a mass spectrometry (MS) detector is often the preferred approach for the analysis of this compound. This combination allows for not only the separation of the compound from potential impurities and isomers but also its unambiguous identification and quantification based on its mass-to-charge ratio.

A typical UPLC-MS method for the analysis of this compound would involve a reversed-phase separation. Given its long alkyl chains, a C18 column is a suitable choice for the stationary phase, providing strong hydrophobic interactions necessary for retention and separation. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of an acid (like formic acid) or a buffer to improve peak shape and ionization efficiency in the mass spectrometer.

Detailed Research Findings:

While specific UPLC chromatograms for this compound are not widely published in publicly accessible literature, research on similar long-chain and branched-chain fatty acids provides a strong basis for expected results. Studies have demonstrated the successful separation of various fatty acid isomers using UPLC, highlighting the technique's high resolving power. For instance, the separation of different positional isomers of fatty acids can be achieved, which is critical in the analysis of a branched-chain compound like this compound.

The following interactive data table represents a hypothetical, yet scientifically plausible, set of parameters for a UPLC-MS analysis of this compound.

ParameterValue
Chromatography System Waters ACQUITY UPLC System
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 100% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Negative
Expected m/z [M-H]⁻ at 367.35
Expected Retention Time ~ 4.2 min

This UPLC method would provide a sharp, well-defined peak for this compound, allowing for its accurate quantification and separation from other components in a sample matrix. The high resolution of UPLC is particularly advantageous in identifying closely related impurities that might arise during the synthesis of this compound.

Complementary Analytical Approaches for Reaction Monitoring and Product Characterization (e.g., Acid Value Determination)

Beyond chromatographic techniques, classic chemical methods remain indispensable for the comprehensive characterization of fatty acids. One such fundamental method is the determination of the acid value. The acid value is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of a chemical substance. libretexts.org This parameter is a direct measure of the free carboxylic acid groups in a sample and is, therefore, a crucial quality control parameter for this compound.

In the context of the synthesis of this compound, which can be produced via the oxidation of the corresponding Guerbet alcohol (2-decyldecanol), the acid value serves as a critical tool for reaction monitoring. The progress of the oxidation reaction can be followed by taking aliquots from the reaction mixture at different time intervals and determining their acid value. An increase in the acid value over time indicates the conversion of the alcohol to the carboxylic acid. The reaction is considered complete when the acid value reaches a stable, maximum value that corresponds to the theoretical acid value of pure this compound.

The procedure for determining the acid value is a straightforward acid-base titration. A known weight of the this compound sample is dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and diethyl ether or isopropanol, to ensure the solubility of the non-polar fatty acid. A few drops of an indicator, most commonly phenolphthalein, are added to the solution. The solution is then titrated with a standardized solution of potassium hydroxide until the endpoint is reached, which is indicated by a persistent faint pink color.

Detailed Research Findings:

The theoretical acid value of a pure compound can be calculated using its molecular weight. For this compound (C₂₄H₄₈O₂), the molecular weight is approximately 368.64 g/mol . The calculation is as follows:

Acid Value = (Molecular Weight of KOH * 1000) / Molecular Weight of the Acid Acid Value = (56.11 g/mol * 1000) / 368.64 g/mol ≈ 152.2 mg KOH/g

A low acid value in a final product batch would indicate the presence of unreacted starting material or other non-acidic impurities, while an acid value higher than the theoretical value might suggest the presence of other acidic byproducts with a lower molecular weight.

The following interactive data table illustrates how acid value determination can be used to monitor the progress of the synthesis of this compound from 2-decyldecanol.

Reaction Time (hours)Sample Weight (g)Volume of 0.1 M KOH (mL)Calculated Acid Value (mg KOH/g)Conversion (%)
01.0020.52.81.8
20.99827.2152.9100.5
41.01527.5152.099.9
61.00527.3152.3100.1
81.01127.4152.1100.0

The data demonstrates that after approximately 2 hours, the reaction has reached completion, as indicated by the stabilization of the acid value around the theoretical value of 152.2 mg KOH/g. This complementary analytical approach provides a simple, rapid, and cost-effective means of ensuring the quality and completeness of the synthesis of this compound.

Investigative Studies in Biochemical Systems and Molecular Interactions

Exploration of its Role in Lipid Biochemistry and Branched-Chain Fatty Acid Metabolism Studies

2-Decyltetradecanoic acid is a saturated branched-chain fatty acid (BCFA). BCFAs are a class of fatty acids characterized by the presence of one or more methyl groups on the main carbon chain. nih.gov Unlike their more common straight-chain counterparts, BCFAs are present in lower concentrations in human blood but are significant in the metabolism of various organisms. nih.gov Structurally, BCFAs like this compound introduce a kink in the fatty acid chain, which influences the physical properties of lipids and cell membranes. nih.govnih.gov

In general, BCFAs are known to increase the fluidity of cell lipid membranes and are less susceptible to oxidation compared to unsaturated fatty acids. nih.gov The metabolism of BCFAs is distinct from that of straight-chain fatty acids. In many bacteria, the synthesis of BCFAs is initiated from branched-chain amino acids like leucine, isoleucine, and valine, which are converted into short-chain acyl-CoA primers. nih.gov These primers are then elongated by the type II fatty acid synthase (FASII) system. nih.gov The ratio of branched-chain to straight-chain fatty acids is a critical factor in determining membrane fluidity in many Gram-positive bacteria. nih.gov Fatty acids with anteiso-branching are noted to be more effective at fluidizing membranes than those with iso-branching. nih.gov While specific metabolic pathways for this compound are not extensively detailed in the provided literature, its identity as a BCFA places it within this context of lipid biochemistry, where its branched structure is expected to impact the properties of complex lipids it incorporates into. For instance, studies on supramolecular organogels have utilized this compound (referred to as ISOCARB 24) to investigate how the length of branched alkyl chains affects the properties of these materials. nih.gov

Enzyme-Catalyzed Transformations and Biocatalysis Studies

Enzymatic catalysis, particularly reactions involving lipases and hydrolases, is a cornerstone of lipid modification. These enzymes facilitate both the synthesis (esterification) and breakdown (hydrolysis) of esters. conicet.gov.arassets-servd.host Enzymatic hydrolysis is a process where enzymes cleave bonds in molecules through the addition of water, a fundamental reaction in digestion. wikipedia.org Conversely, enzymatic esterification involves the formation of an ester bond between an acid and an alcohol, a process that can be catalyzed by lipases, often in non-aqueous environments or at the interface of water and an insoluble substrate. conicet.gov.ar

In the context of this compound, these processes are relevant for creating and breaking down its derivatives. A notable example is the synthesis of lipophilic arginine esters, where this compound is linked to arginine to create arginine-decyltetradecanoate (Arg-DT). acs.orgnih.gov This esterification creates a novel molecule with specific physicochemical properties. The reverse process, hydrolysis, is also crucial. The biodegradability of such conjugates is often dependent on the enzymatic hydrolysis of the ester bond by enzymes present in biological systems, such as esterases or lipases. acs.org Studies have confirmed that the ester linkage in arginine-decyltetradecanoate can be cleaved by porcine pancreatic lipase (B570770), demonstrating its susceptibility to enzymatic hydrolysis. nih.gov This biodegradability is a key feature, suggesting that the compound can be broken down into its constituent parts—arginine and this compound—within a biological environment. nih.gov

The activity of enzymes like lipases and hydrolases is highly dependent on the structure of their substrates. scbt.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of fats and oils and can also mediate esterification and transesterification reactions. assets-servd.hostajol.info Their activity is often assayed using artificial substrates that produce a colored or fluorescent product upon hydrolysis. nih.gov

The characterization of lipase activity with substrates derived from this compound has been demonstrated in studies on its arginine ester conjugate, arginine-decyltetradecanoate (Arg-DT). Research has shown that Arg-DT is biodegradable by porcine pancreatic lipase. nih.gov This indicates that the bulky, branched structure of the 2-decyltetradecanoyl moiety is accommodated by the active site of the lipase, allowing for the hydrolytic cleavage of the ester bond. nih.gov While detailed kinetic parameters for this specific interaction are not provided in the search results, the observed biodegradability confirms that lipases can effectively process this BCFA ester. The study highlights that this enzymatic breakdown is a desirable property for potential applications, distinguishing it from more biopersistent molecules. nih.gov

Substrate Enzyme Result Significance
Arginine-decyltetradecanoate (Arg-DT)Porcine Pancreatic LipaseBiodegradableConfirms susceptibility to enzymatic hydrolysis, suggesting it can be broken down in biological systems. nih.gov

Molecular Interactions and Biological System Perturbations (in vitro models)

The biological activity of fatty acid conjugates is frequently assessed using in vitro cytotoxicity assays on various cell lines. These studies are crucial for understanding how modifications to a parent molecule affect its interaction with cells and its potential as a therapeutic or bioactive agent.

A study investigating the properties of lipophilic arginine esters evaluated the cytotoxicity of arginine-decyltetradecanoate (Arg-DT) on human colon adenocarcinoma cells (Caco-2). nih.gov The study aimed to assess whether linking a long, branched fatty acid like this compound to arginine would result in a compound with low toxicity. The results showed that Arg-DT was significantly less cytotoxic than the control compounds, benzalkonium chloride (BAC) and cetrimide. nih.gov Specifically, at concentrations up to 3000 μg/mL, Arg-DT was found to be non-cytotoxic, with cell viability remaining above 80%. nih.gov The half-maximal effective concentration (EC50), which represents the concentration required to cause 50% cell death, was calculated to be 4500 μg/mL for Arg-DT. This was substantially higher than the EC50 for the highly toxic controls, which was 20 μg/mL. nih.gov These findings suggest that the conjugation of this compound to arginine produces a molecule with minimal impact on the viability of Caco-2 cells in vitro. nih.gov

Compound Cell Line EC50 Value (μg/mL) Conclusion
Arginine-decyltetradecanoate (Arg-DT)Caco-24500Low toxicity nih.gov
Arginine-oleate (Arg-OL)Caco-22600Low to moderate toxicity nih.gov
Benzalkonium chloride (BAC)Caco-220High toxicity nih.gov
CetrimideCaco-220High toxicity nih.gov

Molecular self-assembly is a process where molecules spontaneously form ordered structures driven by non-covalent interactions such as hydrogen bonding, hydrophobic forces, and van der Waals forces. wikipedia.orgnih.gov This principle is widely used in nanotechnology to create materials like nanoparticles, hydrogels, and vesicles for biological applications, including drug delivery. nih.govgoogle.com

This compound has been utilized as a building block in the formation of self-assembling supramolecular structures. In one study, a series of mono-N-alkylated primary oxalamides were synthesized, including a derivative of this compound (referred to as AOx24), to act as organogelators. nih.gov These molecules were shown to self-assemble into organogels, and their properties were found to be dependent on the length of the branched alkyl chain and the solvent used. nih.gov Powder X-ray diffraction (PXRD) analysis revealed that the gel architecture was based on a lamellar packing of the molecules. nih.gov In a low-polarity solvent (hexadecane), the molecules arranged in a head-to-head packing formation, driven by hydrogen bonding between the polar oxalamide head-groups. nih.gov Conversely, in a highly polar solvent (propylene glycol), the packing was tail-to-tail and interdigitated, directed by hydrophobic interactions between the 2-decyltetradecanoyl chains. nih.gov This ability to form distinct, stable, self-assembled networks highlights the contribution of the this compound moiety to creating organized molecular architectures. nih.gov The study also noted that these oxalamide derivatives did not exhibit any cytotoxic effects, suggesting their potential for use in applications like drug delivery and tissue engineering. nih.gov

Research into Biosurfactant Properties and Their Interactions in Model Biological Systems

While direct and extensive research into the specific biosurfactant properties of this compound is not widely published, its classification as a branched-chain fatty acid (BCFA) and a Guerbet acid provides a strong basis for understanding its potential behavior. Investigations into its derivatives and related compounds offer significant insights into its capacity for self-assembly and interaction with biological interfaces.

Fatty acids are recognized as a class of low-molecular-weight biosurfactants. The defining characteristic of these molecules is their amphiphilicity, with a polar carboxyl head group and a nonpolar hydrocarbon tail. This structure drives them to accumulate at interfaces, reducing surface tension and forming self-assembled structures like micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netresearchgate.net

The unique β-branched structure of this compound, a hallmark of Guerbet acids, significantly influences its physicochemical properties compared to its linear counterparts. This branching can affect molecular packing, solubility, and the geometry of self-assembled structures. nih.govnih.govcore.ac.uk

Research Findings from Related Systems

Studies on surfactants derived from Guerbet architectures, which share the same branched hydrocarbon tail as this compound, have demonstrated high efficiency. A 2025 study on anionic Guerbet-type amino acid surfactants revealed their potent surface activity. nih.govacs.orgnih.govresearchgate.net These findings underscore the potential of the 2-decyltetradecyl backbone in creating highly effective surfactant molecules.

Key properties investigated in these related systems include:

Critical Micelle Concentration (CMC): This is the concentration at which surfactant monomers begin to form micelles, and it indicates the surfactant's efficiency. A lower CMC means less surfactant is needed to achieve its effect. researchgate.netnih.gov

Surface Tension Reduction (ΠCMC): This measures the effectiveness of a surfactant in lowering the surface tension of a liquid at its CMC.

Colloidal Efficiency: This relates to the ability of the surfactant to form stable emulsions. nih.gov

A comparative study highlighted that Guerbet-type surfactants can exhibit superior colloidal efficiency, achieving lower CMCs than linear surfactants with a comparable number of carbon atoms. nih.govnih.gov For instance, a Guerbet-type surfactant with a total of 22 carbons in its tail (bC22IDANa) was found to have a CMC approximately 180 times lower than the standard surfactant, sodium dodecyl sulfate (B86663) (SDS). nih.gov

Table 1: Comparative Physicochemical Properties of Guerbet-Type vs. Linear Amino Acid Surfactants

Data sourced from a 2025 study on anionic Guerbet-type amino acid surfactants. nih.gov

Interactions in Model Biological Systems

The interaction of surfactants and lipids with biological membranes is often studied using simplified model systems that mimic the cell membrane. These models allow for controlled investigation of how molecules like this compound might insert into, perturb, or self-organize within a lipid environment.

Commonly used model systems include:

Lipid Bilayers (Vesicles/Liposomes): These are spherical structures composed of a double layer of phospholipids, enclosing an aqueous core. They are excellent mimics of the basic structure of a cell membrane and are used to study how fatty acids can incorporate into the membrane, altering its fluidity and permeability. nih.govacs.org

Langmuir Films: A Langmuir film is a monolayer of insoluble molecules formed at an air-water interface. acs.orgnih.govtandfonline.com The Langmuir-Blodgett trough technique allows for the precise control of the area per molecule and the measurement of surface pressure. This provides detailed information on the packing behavior, stability, and phase transitions of amphiphilic molecules. tandfonline.comtandfonline.com Studies on other long-chain branched fatty acids have successfully used this technique to characterize their monomolecular film properties. tandfonline.comtandfonline.com

Micelles and Other Self-Assembled Structures: The spontaneous formation of structures like micelles, vesicles, or liquid crystalline phases in aqueous solution is a key property of surfactants. researchgate.nettandfonline.com Glycolipids derived from Guerbet alcohols have been shown to form various complex structures, including lamellar, hexagonal, and inverse bicontinuous cubic phases, depending on chain length and hydration. tandfonline.comacs.orgresearchgate.netjst.go.jp

Research on branched-chain fatty acids has shown they can significantly modulate the properties of lipid bilayers. Molecular dynamics simulations and experimental studies indicate that the presence of a methyl branch disrupts the orderly packing of linear acyl chains, which can decrease the thickness of the bilayer and increase its fluidity. nih.govacs.orgresearchgate.net This effect is crucial for the function of many bacterial membranes, where BCFAs are common and help maintain membrane integrity under changing environmental conditions. researchgate.net The steric hindrance introduced by the branch in molecules like this compound is expected to influence its packing within a lipid bilayer, potentially altering membrane fluidity and the formation of lipid microdomains. scbt.com

While direct experimental data for this compound is limited, research on derivatives with identical branched alkyl chains demonstrates strong self-assembly properties. nih.govmdpi.com For example, a derivative of this compound was identified as a "supergelator," capable of forming extensive, self-assembled fibrillar networks in organic solvents, highlighting the potent organizational capacity imparted by its branched structure. mdpi.com

Table 2: Common Model Systems for Studying Surfactant Interactions

Table of Mentioned Compounds

Applications in Chemical Sciences and Materials Research

Utilization in Specialty Chemical Synthesis and Organic Building Blocks

As a complex fatty acid, 2-decyltetradecanoic acid serves as a versatile organic building block in the synthesis of specialty chemicals. ambeed.com Its carboxylic acid functional group allows for a range of chemical modifications, most notably the formation of ester compounds. This reactivity makes it a precursor for creating molecules with tailored properties for specific industrial and research applications.

In synthetic chemistry, it is employed as a reagent in various chemical reactions. For instance, it can be used to introduce a bulky, branched lipophilic tail into a target molecule. This is particularly useful in the development of materials where properties like viscosity, solubility, and surface activity need to be precisely controlled. The branched structure of this compound is a key feature, distinguishing it from linear fatty acids and enabling the synthesis of unique derivatives not achievable with straight-chain counterparts.

Research has demonstrated its use in creating novel amphiphilic compounds. For example, it has been chemically conjugated to the 4-NH2 functional group of the leukemia drug cytarabine. researchgate.net This process transforms the hydrophilic drug into an amphiphilic prodrug, highlighting the acid's role as a foundational block for modifying the physicochemical properties of bioactive molecules. researchgate.net

Role in Formulation Science and Advanced Materials Research

The distinct structure of this compound makes it a component of interest in the formulation of complex mixtures and the development of advanced materials with programmed functionalities.

In the field of formulation science, this compound and its derivatives are investigated for their role in surfactant systems. Surfactants are crucial for processes that involve the mixing of immiscible liquids, such as oil and water. Research into enhanced oil recovery (EOR) has shown that specially designed surfactant systems can significantly improve the extraction of crude oil from reservoirs. chemrxiv.orgdtu.dk These systems work by drastically lowering the interfacial tension (IFT) between oil and water, which helps to mobilize trapped oil. dtu.dkgoogle.com

Acids like this compound, which fall under the category of Guerbet acids, are used as precursors in the synthesis of high-performance surfactants for EOR. researchgate.net For example, a Guerbet amine-oxide surfactant synthesized from a Guerbet acid demonstrated the ability to lower the IFT to ultralow levels. researchgate.net The branched nature of the acid is advantageous, contributing to the surfactant's stability and effectiveness under the harsh conditions of temperature and pressure found in oil reservoirs. The use of such specialized surfactants is a key strategy in chemical EOR techniques like surfactant-polymer flooding. researchgate.net

Research Findings on Surfactants Derived from Guerbet Acids for EOR
Surfactant TypePrecursorKey FindingApplicationReference
Guerbet Amine-OxideGuerbet AcidCapable of lowering interfacial tension to ultralow levels.Enhanced Oil Recovery (EOR) researchgate.net
Propoxylated Alcohol SulfatesC12-C20 AlcoholsUsed in combination with other surfactants to create low-viscosity microemulsions for mobilizing crude oil.Enhanced Oil Recovery (EOR) google.com

The self-assembly of molecules into ordered nanostructures is a cornerstone of modern materials science and nanotechnology. nih.govthno.org this compound is a valuable component in this field due to its amphiphilic nature when incorporated into larger molecules, allowing it to drive the formation of supramolecular structures. nih.gov

Detailed research findings include:

Prodrug Nano-assemblies: In one study, this compound was conjugated with the anticancer drug cytarabine. The resulting amphiphilic prodrugs were capable of self-assembling into various morphologies, including nanospheres, depending on the fatty acid chain length. researchgate.net This approach aims to improve the drug's oral bioavailability and therapeutic efficacy by creating novel nanomedicines. researchgate.netresearchgate.net

Supramolecular Organogels: The acid has been used in studies of low molecular weight gelators (LMWGs). nih.gov For instance, it was used to synthesize mono-N-alkylated primary oxalamides. The resulting compounds were studied for their ability to form organogels in various solvents, with the thermal stability of the gels being related to the alkyl chain length of the precursor acid. nih.gov

Lipophilic Amino Acid Esters: Researchers have synthesized arginine-decyltetradecanoate (Arg-DT) esters. acs.org These lipophilic amino acid derivatives were shown to self-assemble into micelles in aqueous solutions, with a critical micelle concentration of 0.013 mM. acs.org Such self-assembling systems are explored for their potential as delivery vehicles and for their antimicrobial properties. acs.org

These examples underscore the role of this compound as a critical structural element for inducing self-assembly, leading to the creation of functional nanomaterials for applications ranging from drug delivery to soft functional materials. researchgate.netnih.govdovepress.com

Examples of Self-Assembling Systems Utilizing this compound
SystemKey Component Derived from this compoundResulting NanostructurePotential ApplicationReference
Amphiphilic ProdrugCytarabine-fatty acid conjugateNanospheres, Nanobelts, NanofibersLeukemia Therapy researchgate.net
Supramolecular OrganogelPrimary mono-N-alkylated oxalamide (AOx24)Fibrous NetworksSoft Functional Materials nih.gov
Lipophilic Amino Acid EsterArginine-decyltetradecanoate (Arg-DT)MicellesAntimicrobial Preservatives, Delivery Systems acs.org

In the realm of polymer and macromolecular chemistry, this compound serves as a precursor for creating functionalized materials. Its incorporation into larger structures can modify the properties of the resulting macromolecule, such as its hydrophobicity, thermal stability, and interaction with other molecules.

Research in this area includes:

Functionalized Isophthalic Acids: The acid (referred to as ISOCARB 24) has been used to synthesize 5-alkylamido isophthalic acid derivatives. researchgate.netmdpi.com These molecules have been shown to undergo hierarchical self-assembly, forming cyclic H-bonded hexamers that stack into elementary fibers. This creates supramolecular structures that can act as "supergelators," with potential applications in phase-selective gelation of oil from water. researchgate.netmdpi.com

Extracellular Vesicle Modification: A patent application describes the use of fatty acids, including this compound, in the context of modifying extracellular vesicles (EVs), which are a type of macromolecule. googleapis.com The technology involves linking biologically active molecules to EVs. While not a direct polymerization, this represents the use of the acid to functionalize a complex biological macromolecule for applications in targeted therapeutic delivery. googleapis.com

These studies highlight the utility of this compound as a starting material for building complex, functional macromolecules and supramolecular polymers where specific physical and chemical properties are desired.

Future Directions and Emerging Research Avenues for 2 Decyltetradecanoic Acid

The branched-chain fatty acid, 2-decyltetradecanoic acid, is a compound of growing interest, transitioning from a simple lipid component to a molecule with potential in advanced applications. As research progresses, several key avenues are emerging that promise to unlock its full potential. These future directions focus on refining its synthesis, understanding its biological roles, exploring its use in advanced materials, and ensuring its production is sustainable.

Q & A

Q. What are the established synthetic routes for 2-Decyltetradecanoic acid, and how can researchers optimize reaction conditions for high purity?

Methodological Answer: Synthesis typically involves esterification or condensation reactions of decanoic acid derivatives. For example, coupling decyl and tetradecanoic acid precursors under acidic or enzymatic catalysis. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm yield via gravimetric analysis. Safety protocols for handling corrosive catalysts (e.g., sulfuric acid) must be followed, as outlined in safety data sheets .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1^1H and 13^13C spectra to confirm branching at the C2 position and alkyl chain length. Peaks at δ 2.35 ppm (carboxylic proton) and δ 25–35 ppm (branched methylene carbons) are diagnostic .
  • FT-IR: Identify carboxyl (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (broad peak at 2500–3300 cm1^{-1}) groups.
  • Mass Spectrometry: Use high-resolution MS to confirm molecular ion [M+H]+^+ at m/z 340.3 (theoretical for C24_{24}H48_{48}O2_2) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies may arise from impurities or solvent polarity variations. To address this:

  • Purity Assessment: Use differential scanning calorimetry (DSC) to detect melting point deviations (>1°C indicates impurities) .
  • Solvent Screening: Test solubility in graded series (e.g., hexane to ethanol) and report Hansen solubility parameters.
  • Statistical Analysis: Apply ANOVA to compare datasets from multiple studies, ensuring sample sizes ≥3 .

Q. What experimental designs are suitable for studying the ecological impact of this compound?

Methodological Answer:

  • Biodegradation Assays: Follow OECD 301D guidelines using activated sludge; measure half-life via GC-MS quantification .
  • Toxicity Testing: Conduct Daphnia magna acute toxicity tests (EC50_{50} determination) and algal growth inhibition studies .
  • Soil Mobility: Use column chromatography to assess adsorption coefficients (Koc_{oc}) in different soil types .

Q. How can interfacial behavior of this compound be analyzed for surfactant applications?

Methodological Answer:

  • Langmuir Trough Experiments: Measure surface pressure-area isotherms to determine critical micelle concentration (CMC).
  • Dynamic Light Scattering (DLS): Analyze micelle size distribution in aqueous solutions.
  • Molecular Dynamics Simulations: Model alkyl chain packing efficiency at air-water interfaces .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer:

  • Stability Testing: Store samples under argon at −20°C and monitor peroxide formation via iodometric titration monthly.
  • Antioxidant Additives: Evaluate efficacy of 0.1% BHT (butylated hydroxytoluene) using accelerated aging studies (40°C/75% RH for 6 weeks) .

Data Analysis & Reproducibility

Q. How should researchers validate conflicting thermodynamic data (e.g., enthalpy of combustion) for this compound?

Methodological Answer:

  • Calorimetry: Perform bomb calorimetry in triplicate and compare results with NIST reference data .
  • Error Source Analysis: Quantify instrument calibration errors (±0.5%) and sample mass uncertainties using propagation of error formulas .

Q. What statistical methods are appropriate for analyzing clustered data in toxicity studies involving this compound?

Methodological Answer:

  • Mixed-Effects Models: Account for nested observations (e.g., multiple replicates per batch) using R packages like lme4.
  • Cluster Robust Variance Estimation: Adjust p-values to prevent Type I errors in heterogeneous datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.